8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione
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Overview
Description
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione is a synthetic compound with the molecular formula C23H33N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzyl(methyl)amine group under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines are used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and cellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 8-[Benzyl(methyl)amino]-3-methyl-7-pentylpurine-2,6-dione
- 8-[Benzyl(methyl)amino]-3-methyl-7-propylpurine-2,6-dione
- PRL-8-53 (Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate)
Uniqueness
8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione is unique due to its specific nonyl side chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C23H33N5O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C23H33N5O2/c1-4-5-6-7-8-9-13-16-28-19-20(27(3)23(30)25-21(19)29)24-22(28)26(2)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3,(H,25,29,30) |
InChI Key |
KBGQPNCCKTUHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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